molecular formula C20H27N5O3 B195402 Bamifylline CAS No. 2016-63-9

Bamifylline

Número de catálogo: B195402
Número CAS: 2016-63-9
Peso molecular: 385.5 g/mol
Clave InChI: VVUYEFBRTFASAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bamifylline (C${13}$H${21}$N$5$O$2$), a 7,8-substituted xanthine derivative, is a bronchodilator primarily used in the management of chronic bronchitis and asthma . Structurally, it differs from theophylline by the addition of a benzyl group and a hexyl chain, enhancing its lipophilicity and pulmonary tropism . Its pharmacological activity arises from phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and suppression of inflammatory mediators like histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) .

This compound is metabolized into active compounds such as AC-119, which contributes significantly to its bronchodilatory effects . Unlike theophylline, this compound exhibits minimal cardiostimulant effects, reducing risks of tachycardia and arrhythmias .

Métodos De Preparación

Traditional Synthetic Routes for Bamifylline

Two-Step Alkylation Process

The classical synthesis of this compound involves a two-step alkylation of 8-benzyltheophylline. As described in EP0680479B1 , the first step reacts 8-benzyltheophylline with 1,2-dichloroethane or 1,2-dibromoethane under elevated temperatures (80–125°C) to form 7-(β-chloroethyl)-8-benzyltheophylline (Intermediate I) . This intermediate is subsequently treated with 2-ethylaminoethanol in the presence of sodium carbonate, yielding this compound with a modest efficiency of 57–65% .

Key challenges in this method include:

  • By-product formation : Up to 7% of 7-chloroethyl-8-benzyltheophylline and 25–43% of 7-vinyl-8-benzyltheophylline (III) are generated due to competing elimination reactions .

  • Extended reaction times : The second step requires 52 hours under reflux conditions, limiting scalability .

Solvent Optimization for Selectivity

The choice of solvent critically influences reaction efficiency. Dioxane has been identified as optimal for minimizing by-products, achieving 99.4% purity of this compound when used in ≥50% mixtures . Polar solvents like ethanol or isopropanol reduce halogen elimination but prolong reaction times, while non-polar solvents (e.g., xylene) accelerate side reactions .

Industrial-Scale One-Pot Synthesis

Single-Stage Process Development

To address scalability issues, FR2483922A1 introduced a one-pot method combining 8-benzyltheophylline, N-ethylaminoethanol, 1,2-dichloroethane, and sodium carbonate under reflux . This approach eliminates the isolation of Intermediate I, reducing processing time and costs.

Reaction Conditions:

ParameterValueSource
Temperature125°C
Pressure>10⁵ Pa
Molar Ratio (Dihalide)10:1 (relative to theophylline)
SolventDioxane/1,2-dichloroethane

Under these conditions, theophylline conversion reaches 97.3% with 96.1% selectivity for this compound .

Yield and Purity in Industrial Batches

Industrial batches (100 kg scale) demonstrate:

  • Reaction time : 52 hours .

  • Yield : 65–70% after crystallization .

  • By-products : <1% 7-chloroethyl derivatives .

Advanced Process Optimization Strategies

Temperature and Pressure Effects

Elevating reaction temperatures to 125°C under pressurized conditions (>10⁵ Pa) enhances nucleophilic substitution kinetics, reducing the reaction time to 3 hours while maintaining selectivity above 94% . Comparative data illustrate this relationship:

Temperature (°C)Time (h)Conversion (%)Selectivity (%)
751495.291.9
112396.994.2
125397.396.1

Reagent Stoichiometry

Excess dihalide (molar ratio >10:1) and amine (>1.2:1) suppress side reactions. For example, a 10:1 ratio of 1,2-dichloroethane to theophylline reduces vinyl by-product formation to <0.6% .

By-Product Management and Analytical Control

Characterization of Impurities

Major by-products include:

  • 7-Vinyl-8-benzyltheophylline (III) : Formed via dehydrohalogenation of Intermediate I .

  • 7-Chloroethyl-8-benzyltheophylline : Results from incomplete amine substitution .

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) methods are employed for quality control:

  • Column : C18 (250 × 4.6 mm, 5 µm) .

  • Mobile Phase : Methanol:acetonitrile (90:10 v/v) .

  • Linearity : 2–10 µg/ml (R² = 0.999) .

Comparative Analysis of Synthetic Methods

MethodStepsTime (h)Yield (%)Purity (%)Scalability
Two-Step Alkylation25257–6599.4Low
One-Pot Industrial15265–7099.4High
Optimized High-Temp1370–7599.6High

Análisis De Reacciones Químicas

Tipos de reacciones

Bamifylline sufre diversas reacciones químicas, incluyendo:

    Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

    Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).

    Sustitución: Se emplean diversos reactivos, incluyendo halógenos y agentes alquilantes, en las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Bamifylline exhibits several pharmacological activities that contribute to its therapeutic efficacy:

  • Bronchodilation : It acts as a bronchodilator, helping to relax and open the airways in the lungs, which is beneficial for patients with asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : Studies indicate that this compound can reduce the release of inflammatory mediators such as histamine and thromboxane B2 during immunological challenges, making it effective in controlling allergic responses .

Clinical Applications

This compound has been evaluated for its effectiveness in various clinical settings:

Chronic Obstructive Pulmonary Disease (COPD)

A study involving 20 elderly patients with COPD demonstrated significant improvements in lung function parameters, including Forced Expiratory Volume in one second (FEV1) and vital capacity (VC), after treatment with this compound over six months. The findings indicated that this compound could be considered an effective therapeutic tool for managing COPD .

Severe Bronchial Asthma

A case report highlighted the successful use of this compound in a 25-year-old patient with severe bronchial asthma who did not respond adequately to oral theophylline. The administration of this compound resulted in marked improvements in clinical symptoms and lung function, underscoring its potential as an alternative treatment option for difficult-to-treat asthma cases .

Methodological Innovations

Recent research has focused on developing analytical methods to quantify this compound and assess its stability:

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method has been developed for estimating this compound hydrochloride in pharmaceutical formulations. This method demonstrated high precision and specificity, allowing for the detection of potential degradation products .

Table 1: Summary of HPLC Method Validation Parameters

ParameterValue
Linearity Range2-10 μg/mL
Correlation Coefficient0.9999
% Recovery99.41 - 99.99%
% RSD< 2%

Safety Profile

While this compound has shown promising therapeutic effects, safety considerations are crucial. No significant side effects were reported during clinical trials, indicating a favorable safety profile when used at recommended doses . However, caution is advised due to potential interactions with other medications.

Comparación Con Compuestos Similares

Structural and Pharmacodynamic Comparisons

Table 1: Structural and Pharmacodynamic Profiles

Compound Structural Features Key Pharmacodynamic Actions PDE Inhibition Potency (vs. Bamifylline)
This compound 7,8-benzyl-hexyl substituted xanthine Bronchodilation, anti-inflammatory, minimal cardiotoxicity 1× (Reference)
Theophylline 1,3-dimethylxanthine Bronchodilation, cardiac stimulation, diuresis 0.37×
Enprofylline 3-propylxanthine Bronchodilation, moderate cardiotoxicity 0.45×
  • Anti-inflammatory Activity : this compound suppresses histamine, TXB2, and SRS-A release at lower concentrations than theophylline (2.7× and 1.6× more potent, respectively) .
  • Cardiac Safety: Unlike theophylline and enprofylline, this compound lacks positive inotropic/chronotropic effects in vitro and in vivo, attributed to its Ca$^{2+}$ modulation .

Pharmacokinetic Comparisons

Table 2: Pharmacokinetic Parameters

Parameter This compound Theophylline Enprofylline
Bioavailability ~80% ~95% ~85%
Half-life (t$_{1/2}$) 1.5–2 hours 4–8 hours 2–3 hours
Volume of Distribution 3–10× higher than theophylline 0.3–0.5 L/kg 0.6–1.2 L/kg
Pulmonary Tropism Lung/plasma ratio: 9.4 (parent), 34.7 (AC-119) 0.2–0.39 Not reported
  • Metabolism : this compound is metabolized into AC-119, which accumulates in lung tissue (34.7× plasma levels), enhancing efficacy . Theophylline primarily forms 3-methylxanthine, lacking comparable tissue selectivity .

Table 3: Clinical Outcomes in Asthma/COPD

Compound FEV1 Improvement (%) Adverse Effects (Incidence)
This compound 25–30% Mild GI disturbances (10–15%)
Theophylline 20–25% Tachycardia, arrhythmias (20–30%)
Enprofylline 22–28% Headache, nausea (15–20%)
  • Case Studies : A 25-year-old severe asthma patient unresponsive to theophylline showed marked improvement in FEV1 (32%) and symptom scores with this compound .

Analytical Methods for this compound

Table 4: Analytical Techniques

Method Sensitivity (LOD) Linearity Range Application
RP-HPLC 0.48 µg/mL 2–10 µg/mL Bulk and tablet formulations
UV Spectrophotometry 0.48 µg/mL 2–10 µg/mL Dosage form analysis
HPTLC 7.65 ng/spot 100–600 ng/spot Bulk and commercial tablets

Actividad Biológica

Bamifylline is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other respiratory conditions characterized by bronchospasm. This compound exhibits a range of biological activities, particularly through its interaction with adenosine receptors, which are crucial in modulating various physiological responses. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Pharmacological Profile

This compound is recognized for its selective antagonism of adenosine A1 receptors, which plays a significant role in its therapeutic effects. The compound's structure can be represented as follows:

  • Chemical Formula : C20_{20}H27_{27}N5_5O3_3
  • Molecular Weight : 385.468 g/mol

This compound functions primarily as an adenosine receptor antagonist. It selectively inhibits A1 receptors while having a lesser effect on A2 receptors. This selective activity is crucial for its bronchodilatory effects and its ability to mitigate bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Bronchodilation : By blocking adenosine receptors, this compound facilitates bronchodilation, improving airflow in patients with obstructive airway diseases.
  • Anti-inflammatory Effects : It has been shown to reduce eosinophilic inflammation in the airways, beneficial for asthma management.
  • Histamine Release Modulation : this compound may influence the immunological release of histamine, further aiding in the reduction of bronchoconstriction.

Efficacy in Asthma and COPD

A study involving patients with bronchial asthma demonstrated that this compound significantly improved lung function parameters such as Forced Expiratory Volume (FEV1) and Forced Vital Capacity (FVC). The results indicated a notable reduction in symptoms and an improvement in overall respiratory function.

StudyPopulationTreatment DurationKey Findings
16 patients with asthma12 weeksSignificant improvement in FEV1 (p<0.05)
20 patients with COPD8 weeksReduced eosinophil counts and improved lung function

Side Effects and Safety Profile

While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances, headache, and potential cardiovascular effects due to its xanthine structure. Monitoring is advised when used alongside other medications that may interact with its metabolic pathways.

Case Studies

  • Case Study on Asthma Management : A patient with severe asthma unresponsive to standard therapies was treated with this compound. The patient exhibited a marked improvement in symptoms after two weeks, with a significant increase in peak expiratory flow rates.
  • COPD Patient Response : In another case involving a COPD patient, long-term treatment with this compound resulted in reduced exacerbation rates and improved quality of life metrics over six months.

Comparative Analysis with Other Xanthines

This compound's activity can be compared with other xanthines like theophylline regarding efficacy and side effects:

CompoundMechanismBronchodilationAnti-inflammatorySide Effects
This compoundA1 receptor antagonistYesYesMild gastrointestinal
TheophyllinePDE inhibitorYesYesCardiac arrhythmias

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Bamifylline in pharmaceutical and biological matrices?

this compound can be quantified using reverse-phase HPLC with an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 µm) and a methanol-water mobile phase (60:40 v/v, pH 7 adjusted with 0.5% triethylamine and OPA) at 1.5 mL/min flow rate. Detection is performed at 277 nm, with linearity (r² = 0.999) in the range of 10–150 µg/mL . HPTLC methods using silica gel 60F254 plates and methanol-toluene (2.5:7.5 v/v) as the mobile phase achieve quantification between 100–600 ng/spot, validated per ICH guidelines . Both methods are stability-indicating, resolving degradation products under stress conditions (e.g., hydrolysis, oxidation) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

Key steps include:

  • Standardizing chromatographic conditions (e.g., column type, mobile phase pH, detection wavelength) to separate this compound from metabolites (AC85, AC155, AC119) .
  • Using internal standards (e.g., theophylline derivatives) and calibrating instruments with freshly prepared stock solutions stored at +4°C .
  • Validating assays for precision (RSD < 2%), accuracy (recovery 98–102%), and sensitivity (LOD ≤ 0.34 µg/mL for HPLC) .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory data on this compound’s metabolic stability and receptor interactions?

Discrepancies may stem from:

  • Matrix effects : Plasma proteins or excipients in formulations can alter ionization efficiency in LC-MS/MS, requiring matrix-matched calibration .
  • Metabolite interference : AC85 and AC155 co-elute in some systems, necessitating gradient elution or ion-pair chromatography for resolution .
  • Receptor-binding assays : Differences in adenosine A2A receptor isoforms or assay conditions (e.g., pH, temperature) may explain variability in antagonist potency . Mitigation involves cross-validating results using orthogonal techniques (e.g., HPTLC vs. HPLC) and applying multivariate statistical analysis .

Q. How can in silico approaches inform this compound’s repurposing potential for viral targets like SARS-CoV-2 Mpro?

Computational workflows include:

  • E-pharmacophore modeling : Identifying key interaction sites (e.g., Gly 143, Glu 166 in SARS-CoV-2 Mpro) .
  • Molecular dynamics (MD) simulations : Assessing binding stability via RMSD (<2 Å) and hydrogen bond persistence over 100 ns trajectories .
  • Binding energy estimation : Comparing ΔG values (e.g., MM-PBSA) to prioritize candidates like this compound over less stable ligands (e.g., Macimorelin acetate) . Experimental validation requires in vitro Mpro inhibition assays and cytotoxicity profiling in Vero E6 cells .

Q. Methodological Design Considerations

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize analogs based on:

  • Substituent variability : Modifications at the 8-benzyl or 7-ethylamino groups to probe adenosine receptor selectivity .
  • Physicochemical properties : LogP (1.5–3.5), solubility (>1 mg/mL in PBS), and metabolic stability (t½ > 60 min in liver microsomes) .
  • Synthetic feasibility : Routes enabling high purity (>98%) and scalable yields (e.g., nucleophilic substitution for alkyl chain derivatives) .

Q. How should researchers address ethical and practical challenges in clinical pharmacokinetic trials involving this compound?

  • Participant selection : Define inclusion criteria (e.g., asthma patients, non-smokers) and exclude those with arrhythmia history due to cardiac side effects .
  • Dose justification : Use allometric scaling from preclinical data (e.g., rodent AUC) to establish safe human equivalents .
  • Data transparency : Adhere to ICMJE guidelines for disclosing drug sources, storage conditions, and batch-specific purity .

Q. Data Analysis and Contradiction Management

Q. What statistical frameworks are optimal for analyzing conflicting results in this compound’s therapeutic efficacy across studies?

Apply:

  • Principal contradiction analysis : Identify dominant variables (e.g., receptor affinity vs. metabolic clearance) influencing efficacy outcomes .
  • Meta-regression : Adjust for covariates like dosing frequency, patient demographics, and assay sensitivity .
  • Sensitivity analysis : Test robustness by excluding outliers or stratifying data by study quality (e.g., ICH-validated vs. non-validated assays) .

Q. Tables for Key Methodological Parameters

Analytical Method Column/Plate Mobile Phase Detection Linearity Range LOD/LOQ
RP-HPLC Inertsil ODS-3V (5 µm)Methanol-water (60:40, pH 7)UV (277 nm)10–150 µg/mL0.34/1.04 µg/mL
HPTLC Silica gel 60F254Methanol-toluene (2.5:7.5 v/v)Densitometry100–600 ng/spot7.65/23.19 ng/spot

Propiedades

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUYEFBRTFASAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl)
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022642
Record name Bamifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-63-9
Record name Bamifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bamifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamifylline
Reactant of Route 2
Reactant of Route 2
Bamifylline
Reactant of Route 3
Reactant of Route 3
Bamifylline
Reactant of Route 4
Reactant of Route 4
Bamifylline
Reactant of Route 5
Reactant of Route 5
Bamifylline
Reactant of Route 6
Reactant of Route 6
Bamifylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.